molecular formula C28H29NO4S B1255553 Dihydroraloxifene

Dihydroraloxifene

Cat. No.: B1255553
M. Wt: 475.6 g/mol
InChI Key: IKZMTNSYXDOFJH-IXCJQBJRSA-N
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Description

Dihydroraloxifene is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is structurally related to raloxifene, a well-known SERM used in the treatment and prevention of osteoporosis in postmenopausal women. This compound exhibits similar pharmacological properties, acting as an estrogen agonist in some tissues and an antagonist in others .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroraloxifene involves multiple steps. One of the reported methods includes an eight-step total synthesis starting from a benzothiophene derivative. The key steps involve the formation of the benzothiophene core, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of various reagents and catalysts, such as Grignard reagents, protecting groups, and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dihydroraloxifene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Dihydroraloxifene has several scientific research applications, including:

Mechanism of Action

Dihydroraloxifene exerts its effects by selectively binding to estrogen receptors in different tissues. It acts as an estrogen agonist in bone tissue, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it functions as an estrogen antagonist, inhibiting the proliferation of estrogen-sensitive cells . The molecular targets and pathways involved include the estrogen receptor alpha and beta, as well as downstream signaling pathways that regulate gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific binding affinity and selectivity for estrogen receptors. It exhibits a favorable pharmacokinetic profile and has shown potent estrogen antagonist activity in various assays . Compared to raloxifene, this compound may offer improved efficacy and reduced side effects in certain applications .

Properties

Molecular Formula

C28H29NO4S

Molecular Weight

475.6 g/mol

IUPAC Name

[(2S,3R)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C28H29NO4S/c30-21-8-4-20(5-9-21)28-26(24-13-10-22(31)18-25(24)34-28)27(32)19-6-11-23(12-7-19)33-17-16-29-14-2-1-3-15-29/h4-13,18,26,28,30-31H,1-3,14-17H2/t26-,28-/m1/s1

InChI Key

IKZMTNSYXDOFJH-IXCJQBJRSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)[C@@H]3[C@H](SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O

Synonyms

2,3-dihydroraloxifene
dihydroraloxifene
trans-dihydroraloxifene

Origin of Product

United States

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